Dimethylcyanamide Exhibits Delayed Onset but Comparable In Vivo ALDH Inhibition to Cyanamide
In a direct in vivo rat study, dimethylcyanamide (DMC) depressed mitochondrial low Km aldehyde dehydrogenase (ALDH) specific activity by 90% at 12–24 hours post-administration [1]. When compared directly to the parent compound cyanamide, DMC exhibited at least one-fifth the potency in elevating blood acetaldehyde when measured at non-optimal early time points (2 hr for DMC vs 1 hr for cyanamide), though the study notes that this comparison was not made at DMC's optimal 12–24 hr window, suggesting in vivo activity likely approaches that of cyanamide itself [1]. Critically, DMC was essentially inactive in vitro, indicating a requirement for metabolic N-demethylation to a reactive species [1].
| Evidence Dimension | In vivo aldehyde dehydrogenase (ALDH) inhibition potency |
|---|---|
| Target Compound Data | 90% depression of low Km mitochondrial ALDH specific activity at 12–24 hr post-dose; at least one-fifth as active as cyanamide in elevating blood acetaldehyde at early time points |
| Comparator Or Baseline | Cyanamide (parent compound): ED50 = 0.11 mmol/kg for elevating blood acetaldehyde |
| Quantified Difference | DMC is at least one-fifth (≥20%) as active as cyanamide at early time points; optimal time window for DMC (12–24 hr) differs substantially from cyanamide (1 hr) |
| Conditions | In vivo rat model; blood acetaldehyde elevation measured; low Km mitochondrial ALDH specific activity assayed |
Why This Matters
Procurement for alcohol deterrent research requires recognition that dimethylcyanamide is a prodrug with delayed onset kinetics distinct from cyanamide, affecting experimental timing and dosing strategies.
- [1] Shirota, F. N., DeMaster, E. G., & Nagasawa, H. T. (1982). Studies on the cyanamide-ethanol interaction. Dimethylcyanamide as an inhibitor of aldehyde dehydrogenase in vivo. Biochemical Pharmacology, 31(11), 1999-2004. View Source
